molecular formula C6H8ClN5 B1425284 [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1221725-73-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride

Cat. No.: B1425284
CAS No.: 1221725-73-0
M. Wt: 185.61 g/mol
InChI Key: RHUZVRZALUBIQD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C6H8ClN5 and a molecular weight of 185.62 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a variety of methods, including:

  • One-pot synthesis: : A mild, efficient, and operationally simple one-pot synthesis can be performed at room temperature using 2-hydrazinopyridine and substituted aromatic aldehydes[_{{{CITATION{{{2{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-. This method is functional group tolerant and atom-economic, providing facile access to the desired compound[{{{CITATION{{{_2{A facile and practical one-pot synthesis of [1,2,4]triazolo 4,3-.

  • Industrial Production Methods: : Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to ensure the efficient formation of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity, making it useful in the study of biological processes and the development of new drugs.

  • Industry: : Use in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine hydrochloride: : A structurally related compound with potential similar applications.

  • Other triazolo[4,3-a]pyrimidines:

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride lies in its specific structure and the resulting biological and chemical properties. These properties may make it more suitable for certain applications compared to other similar compounds.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-9-10-6-8-2-1-3-11(5)6;/h1-3H,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZVRZALUBIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-73-0
Record name 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride
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